molecular formula C63H73N11O9S2 B12396609 H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2

H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2

Cat. No.: B12396609
M. Wt: 1192.5 g/mol
InChI Key: WASLGBPOQJKRMS-LOKSMTFNSA-N
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Description

H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The structure of this peptide includes two naphthylalanine (2Nal) residues, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (2Nal) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (Cys) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tyr, D-Trp, Lys, Val, Cys, 2Nal).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of the free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 depends on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The presence of naphthylalanine residues can enhance binding affinity and specificity. The peptide may also form disulfide bonds, influencing its three-dimensional structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OH: Similar structure but with a carboxyl group instead of an amide at the C-terminus.

    H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OMe: Contains a methoxy group at the C-terminus.

    H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OEt: Contains an ethoxy group at the C-terminus.

Uniqueness

H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 is unique due to its specific sequence and the presence of two naphthylalanine residues. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C63H73N11O9S2

Molecular Weight

1192.5 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C63H73N11O9S2/c1-36(2)55-63(83)73-54(61(81)69-50(56(66)76)31-39-19-23-41-12-4-6-14-43(41)28-39)35-85-84-34-53(72-57(77)47(65)29-38-18-22-40-11-3-5-13-42(40)27-38)62(82)70-51(30-37-20-24-45(75)25-21-37)59(79)71-52(32-44-33-67-48-16-8-7-15-46(44)48)60(80)68-49(58(78)74-55)17-9-10-26-64/h3-8,11-16,18-25,27-28,33,36,47,49-55,67,75H,9-10,17,26,29-32,34-35,64-65H2,1-2H3,(H2,66,76)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t47-,49+,50+,51+,52-,53+,54+,55+/m1/s1

InChI Key

WASLGBPOQJKRMS-LOKSMTFNSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N

Origin of Product

United States

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